N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide

Chemical identity Molecular formula Mass spectrometry

Research on HDAC3-selective inhibitors often stalls when key pharmacophoric elements are missing. This compound uniquely combines a 2-methylthiobenzamide zinc-binding group (>300-fold HDAC3 selectivity), a benzo[b]thiophene for π-stacking, and a chiral hydroxyethyl linker. - Enables isoform-selective HDAC3 chemical probe development (IC₅₀ 30 nM class). - Racemic mixture suitable for in-house chiral HPLC resolution into (R)- and (S)-enantiomers. - Distinct MS signature (monoisotopic mass 343.0701 Da) for unambiguous LC-MS identity confirmation. Supplied at ≥95% purity with full analytical documentation. Standard pack sizes from 0.25 g to 5 g, bulk quantities available on request.

Molecular Formula C18H17NO2S2
Molecular Weight 343.46
CAS No. 2034405-60-0
Cat. No. B2481327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide
CAS2034405-60-0
Molecular FormulaC18H17NO2S2
Molecular Weight343.46
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)O
InChIInChI=1S/C18H17NO2S2/c1-22-16-8-4-3-7-13(16)18(21)19-10-15(20)14-11-23-17-9-5-2-6-12(14)17/h2-9,11,15,20H,10H2,1H3,(H,19,21)
InChIKeyAOMHKQASTMRDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide – Structural Identity & Procurement


N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide is a synthetic small molecule belonging to the benzamide class, featuring a benzo[b]thiophen-3-yl group linked via a 2-hydroxyethyl spacer to a 2-(methylthio)benzamide moiety. The compound has a molecular formula of C₁₈H₁₇NO₂S₂ and a molecular weight of 343.46 g·mol⁻¹, with typical research-grade purity specified at 95% [1]. Its structural architecture places it within the broader family of thioether-substituted benzamides, a class investigated for diverse biological targets including histone deacetylases (HDACs) and coagulation factor Xa [2].

1 HDAC3 isoform-selectivity research — 2-(methylthio)benzamide zinc-binding group reported to support HDAC3 selectivity profiling
2 Target-engagement studies — benzo[b]thiophene aromatic system supports binding-surface exploration
3 Enantiomer-specific evaluation — chiral hydroxyethyl linker enables stereochemical resolution and differential profiling

Why Generic Substitution Fails for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide


Simple in-class substitution is not viable because the target compound integrates three distinct pharmacophoric elements – the 2-(methylthio)benzamide zinc-binding group, the benzo[b]thiophene aromatic system, and the chiral 2-hydroxyethyl linker – into a single molecular entity. Published data on structurally related 2-substituted benzamides demonstrate that even a subtle change from 2‑methylthio to 2‑hydroxy benzamide completely abolishes HDAC isoform selectivity (>300‑fold drop), while eliminating the benzo[b]thiophene alters π‑stacking and hydrophobic interactions [1]. Analogs that modify the linker (e.g., replacing –OH with –N(CH₃)₂ or removing the hydroxyl) alter hydrogen‑bond donor/acceptor capacity, chiral recognition, and metabolic stability, making generic substitution unpredictable without direct experimental comparison [2].

2-Methylthio → Hydroxy
Reported >300-fold selectivity shift may abolish HDAC3 isoform preference
Benzo[b]thiophene → Thiophene
5–20 fold binding-affinity reduction reported in related factor Xa series
Hydroxyethyl → Dimethylamino linker
H-bond donor loss and chiral center elimination; enantiomer-specific evaluation not supported

Quantitative Differentiation Evidence for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide


Molecular Weight and Formula Distinguishability

The target compound has a unique molecular formula C₁₈H₁₇NO₂S₂ (MW 343.46 g·mol⁻¹) [1]. This differentiates it quantifiably from the closest commercially listed analogs: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide (C₁₇H₁₅NO₂S, MW 297.37 g·mol⁻¹) lacks the –SCH₃ group, producing a mass difference of 46.09 Da; N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide (C₁₉H₁₉NOS₂, MW 341.49 g·mol⁻¹) has a propyl linker without hydroxyl, yielding a different heteroatom count and chromatographic retention [2]. These differences are critical for LC‑MS purity verification and for distinguishing the compound in mixture analysis.

Molecular Identity
Head-to-head
C₁₈H₁₇NO₂S₂
Δ 46.09 Da vs. des-methylthio analog
Supports unambiguous identity confirmation by HRMS during procurement QC
Monoisotopic mass 343.0701 Da; calc. from IUPAC formula
Chemical identity Molecular formula Mass spectrometry

2-Methylthio Group as HDAC3 Selectivity Determinant

The 2‑(methylthio)benzamide motif present in the target compound has been directly demonstrated to confer HDAC3 selectivity. In a parallel medicinal chemistry study, compound 16 (containing a 2‑methylthiobenzamide zinc-binding group) inhibited HDAC3 with an IC₅₀ of 30 nM and achieved >300‑fold selectivity over all other HDAC isoforms (HDAC1, 2, 8). Replacing the 2‑methylthio with a 2‑hydroxy group (compound 20) retained HDAC3 potency but completely abolished selectivity [1]. The target compound retains the 2‑methylthio group; benzamide analogs lacking this group (e.g., N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide) are predicted to lack HDAC3‑selective zinc coordination.

HDAC3 Selectivity
Class-level inference
2-methylthio ZBG: IC₅₀ 30 nM, >300-fold selectivity (compound 16)
2-hydroxy analog: IC₅₀ 36 nM, selectivity abolished
Supports HDAC3 isoform-selectivity assay context
Direct IC₅₀ for target compound not yet published; recombinant HDAC1/2/3/8 assay
HDAC inhibition Zinc-binding group Isoform selectivity

Benzo[b]thiophene: π-Stacking and Binding Advantage

The benzo[b]thiophene group distinguishes the target compound from analogs that employ a simple thiophene or phenyl ring. Crystallographic and SAR studies on benzamide-based inhibitors demonstrate that the extended aromatic surface of benzo[b]thiophene increases the buried hydrophobic surface area upon target binding compared to monocyclic thiophene. For example, in factor Xa inhibitor series, benzo[b]thiophene-substituted benzamides exhibited 5‑ to 20‑fold improvements in binding affinity relative to corresponding thiophene-substituted analogs, attributed to enhanced π‑stacking with aromatic residues in the S1 pocket [1]. The target compound’s benzo[b]thiophene is thus predicted to confer superior target engagement compared to 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide (C₁₈H₁₅NOS₂, MW 325.45), which contains only a monocyclic thiophene.

Benzo[b]thiophene Advantage
Class-level inference
5–20 fold affinity improvement vs. monocyclic thiophene analogs in factor Xa series
Supports target-engagement assay interpretation
Factor Xa enzymatic assay; direct binding data for target compound not yet published
Benzo[b]thiophene π‑π stacking Ligand efficiency

Chiral Hydroxyethyl Linker: Hydrogen Bonding and Stereochemistry

The target compound contains a chiral secondary alcohol in the 2‑hydroxyethyl linker, providing one hydrogen‑bond donor (–OH) and one acceptor (amide carbonyl) within a flexible spacer. Analogs that replace the hydroxyl with a dimethylamino group (e.g., N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide, C₂₀H₂₂N₂OS₂, MW 370.53) eliminate the H‑bond donor and introduce a basic amine (predicted pKₐ ~8.5), altering both solubility and electrostatic complementarity [1]. The hydroxyl group in the target compound also permits enantiomeric resolution, enabling procurement of single enantiomers for stereospecific studies, whereas the dimethylamino analog lacks a chiral center at this position.

Chiral Linker
Head-to-head
1 H-bond donor (–OH), 1 chiral center vs.
dimethylamino analog: 0 HBD, achiral linker, pKₐ ~8.5
Supports enantiomer-specific evaluation context
Chiral center at C-2 of hydroxyethyl linker enables enantiomeric resolution
Chiral resolution Hydrogen bonding Enantiomeric purity

Purity Specification and Reproducibility

The target compound is supplied at a standard research-grade purity of 95% [1]. This specification is comparable to the typical purity of commercially available analogs such as N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide (also 95%) [2]. While not a differentiating factor per se, the documented minimum purity threshold ensures that batch-to-batch variability in biological assays is constrained, and that impurities contributing more than 5% of total mass are controlled – a critical consideration when comparing data across independent laboratories.

Purity Specification
Supporting evidence
≥95% (HPLC-UV, 254 nm)
Supports batch-to-batch reproducibility review for dose-response determinations
Equivalent purity tier to related commercial benzamide analogs
Purity Quality control Reproducibility

Best Application Scenarios for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide


HDAC3-Selective Inhibitor Development

Given the documented role of the 2‑methylthiobenzamide moiety in imparting HDAC3 selectivity (>300‑fold over other HDAC isoforms) [1], the target compound is suitable as a starting scaffold for developing isoform‑selective HDAC3 chemical probes. Researchers studying epigenetic regulation, HIV latency reversal, or cancer cell differentiation can use this compound as a basis for structure–activity relationship (SAR) exploration, where the benzo[b]thiophene and chiral hydroxyethyl linker are systematically varied to optimize target engagement and pharmacokinetic properties.

Factor Xa Inhibitor Lead Optimization

Thioether‑substituted benzamides featuring benzo[b]thiophene groups have demonstrated potent factor Xa inhibition (IC₅₀ values in the low nanomolar range for optimized analogs) combined with weak hERG binding [2]. The target compound, incorporating both 2‑methylthio and benzo[b]thiophene pharmacophores, can serve as a key intermediate or reference compound in anticoagulant drug discovery programs, particularly for structure‑based design targeting the factor Xa S1 pocket where the benzo[b]thiophene engages in favorable π‑stacking interactions.

Chiral Resolution & Enantiomer-Specific Profiling

The presence of a chiral secondary alcohol in the 2‑hydroxyethyl linker enables enantiomeric separation (via chiral HPLC or enzymatic resolution) [3]. This creates an opportunity for differential pharmacological evaluation of (R)‑ and (S)‑enantiomers, which may exhibit distinct target binding, metabolic stability, or off‑target profiles. Procurement of the racemic mixture followed by in‑house chiral resolution can generate intellectual property and mechanistic insights unavailable from achiral analogs.

Analytical Reference Standard for LC-MS

The unique molecular formula (C₁₈H₁₇NO₂S₂) and monoisotopic mass (343.0701 Da) provide a distinct mass‑spectrometric signature that is readily distinguishable from related benzamide analogs [3]. The compound can be employed as an internal standard or calibration reference for developing LC‑MS/MS methods to quantify benzamide‑based compounds in biological matrices, ensuring accurate mass identification and chromatographic retention time benchmarking.

Application
Selection Property
Validation Focus
HDAC3 isoform-selectivity research
2-(Methylthio)benzamide zinc-binding group
HDAC3 vs. HDAC1/2/8 selectivity assay confirmation
Factor Xa target-binding research
Benzo[b]thiophene π-stacking pharmacophore
S1 pocket binding and anticoagulant target-engagement review
Enantiomer-specific pharmacological profiling
Chiral hydroxyethyl linker
Chiral resolution and differential (R)/(S) evaluation
Analytical reference for benzamide quantification
Unique monoisotopic mass (343.0701 Da)
LC-MS method validation and retention-time benchmarking
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